molecular formula C₁₆H₁₇Br₂NO₄ B1153907 8-Bromo-norlaudanosoline Hydrobromide

8-Bromo-norlaudanosoline Hydrobromide

Cat. No.: B1153907
M. Wt: 447.12
Attention: For research use only. Not for human or veterinary use.
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Description

Significance in Benzylisoquinoline Alkaloid Chemistry and Research Context

The significance of 8-Bromo-norlaudanosoline Hydrobromide lies in its potential to diversify the vast family of BIAs. The biosynthesis of these alkaloids in plants involves a series of complex enzymatic reactions, including hydroxylations, methylations, and carbon-carbon bond formations. nih.gov Norlaudanosoline is a key branch point in these pathways. vulcanchem.com

By introducing a bromine atom at the 8-position, researchers can investigate how this modification affects the substrate specificity and catalytic activity of the enzymes involved in BIA biosynthesis, such as methyltransferases and oxidases. researchgate.net For instance, the presence of a bulky and electronegative bromine atom can block or alter the sites of enzymatic action, potentially leading to the formation of new metabolic products with unique biological activities. This approach is a cornerstone of chemoenzymatic synthesis, a hybrid strategy that combines chemical synthesis with biological catalysis to create complex molecules. nih.gov

Overview of Key Academic Research Directions for Brominated Norlaudanosoline Derivatives

The academic research involving brominated norlaudanosoline derivatives, including this compound, is primarily focused on a few key areas:

Probing Enzyme Specificity: Halogenated substrates are frequently used to understand the active sites of enzymes. By observing how an enzyme like a methyltransferase interacts with a brominated norlaudanosoline derivative, researchers can infer which structural features of the substrate are crucial for binding and catalysis. researchgate.net This knowledge is vital for protein engineering efforts aimed at creating novel biocatalysts.

Chemoenzymatic Synthesis of Novel Alkaloids: The use of chemically modified precursors like 8-Bromo-norlaudanosoline in microbial or cell-free enzymatic systems is a promising strategy for producing novel BIAs. nih.gov These new compounds can then be screened for potential therapeutic properties, such as antimicrobial or anticancer activities. The tetrahydroisoquinoline scaffold itself is a well-established pharmacophore in drug discovery. nih.govnih.gov

Development of Halogenated Pharmaceuticals: Halogen atoms are often incorporated into drug molecules to improve their metabolic stability, membrane permeability, and binding affinity to their biological targets. Research into brominated norlaudanosoline derivatives contributes to the broader field of medicinal chemistry by providing insights into the effects of halogenation on the bioactivity of complex natural products.

While direct and extensive studies on this compound are not yet abundant in publicly available literature, its foundational role as a tool for exploring and expanding the rich chemical and pharmacological landscape of benzylisoquinoline alkaloids is clear. As techniques in biocatalysis and synthetic biology continue to advance, the utility of such specifically modified precursors is expected to grow. nih.govrsc.org

Properties

Molecular Formula

C₁₆H₁₇Br₂NO₄

Molecular Weight

447.12

Synonyms

8-Bromo-1-(3,4-dihydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol Hydrobromide

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 8 Bromo Norlaudanosoline Hydrobromide

Regioselective Bromination Approaches for Norlaudanosoline Scaffolds

The synthesis of 8-Bromo-norlaudanosoline hinges on the ability to selectively introduce a bromine atom at the C-8 position of the tetrahydroisoquinoline core. This requires careful control over reaction conditions and a thorough understanding of the substrate's inherent reactivity.

Optimization of Starting Material Precursors and Reaction Conditions

The direct bromination of norlaudanosoline presents challenges due to the sensitive nature of its multiple hydroxyl groups, which are prone to oxidation. mdpi.com Therefore, the optimization process often begins with the selection of an appropriate precursor, which may involve the use of protecting groups for the phenolic hydroxyls and the secondary amine to prevent unwanted side reactions.

The optimization of reaction conditions is a critical step to maximize the yield of the desired C-8 bromo product while minimizing the formation of isomers and poly-brominated species. nih.gov Key parameters that are systematically varied include temperature, reaction time, and reagent concentration. For the bromination of similar heterocyclic systems like isoquinoline (B145761), reactions are often conducted at low temperatures, ranging from -30°C to -15°C, to enhance selectivity. google.com A typical optimization process, guided by techniques like Design of Experiments (DOE), would explore the impact of these variables on reaction yield and purity. nih.gov The progress of the reaction is monitored using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal endpoint.

Table 1: General Parameters for Optimization of Norlaudanosoline Bromination

ParameterRange ExploredPurposePotential Outcome
Temperature -30°C to Room TempControl reaction rate and selectivityLower temperatures often favor a single regioisomer. google.com
Reagent Molar Ratio 1.0 to 2.5 equivalentsEnsure complete conversion without over-brominationUsing >1.0 eq. of brominating agent can lead to di- or tri-brominated products. researchgate.netmdpi.com
Reaction Time 1 to 24 hoursAchieve maximum conversionProlonged reaction times may increase side product formation. researchgate.net
Concentration 0.1 M to 5 MInfluence reaction kineticsHigher concentrations can accelerate the reaction but may require more efficient heat management. google.com

Exploration of Brominating Agents and Solvent Systems

A variety of brominating agents can be employed for the electrophilic substitution on the norlaudanosoline scaffold. The choice of agent and solvent system is crucial for achieving the desired regioselectivity. google.com

Common brominating agents include:

N-Bromosuccinimide (NBS): A mild and highly regioselective brominating agent, often used for activated aromatic rings. mdpi.comgoogle.com It is frequently used in combination with a strong acid catalyst when brominating heterocyclic systems. google.com

Dibromoisocyanuric acid (DBI): A powerful brominating reagent that can be more effective than NBS in certain cases, often requiring shorter reaction times. tcichemicals.com

Elemental Bromine (Br₂): A strong and readily available brominating agent. However, its high reactivity can sometimes lead to a lack of selectivity and the formation of multiple brominated products, necessitating careful control of reaction conditions. researchgate.net

The solvent system plays a dual role: it must dissolve the starting materials and reagents while also influencing the reactivity of the electrophile. For the bromination of activated systems, solvents can range from strong protic acids to non-polar aprotic solvents.

Strong Acids (e.g., H₂SO₄, TFA): These solvents can protonate the brominating agent, generating a more potent electrophile. Concentrated sulfuric acid is a common solvent for the bromination of isoquinoline derivatives. google.com

Aprotic Solvents (e.g., CH₂Cl₂, THF, CCl₄): These are often used when the substrate is sensitive to strong acids or when milder reaction conditions are required, particularly if protecting groups are employed. researchgate.netnih.gov

Table 2: Comparison of Common Brominating Agents for Aromatic Systems

Brominating AgentAbbreviationFormKey AdvantagesCommon Solvents
N-Bromosuccinimide NBSSolidMild, selective, easy to handle. mdpi.comgoogle.comH₂SO₄, CH₂Cl₂, CCl₄ google.commdpi.com
Dibromoisocyanuric acid DBISolidHighly effective, rapid reactions. tcichemicals.comH₂SO₄ tcichemicals.com
Elemental Bromine Br₂LiquidHigh atom efficiency, inexpensive. google.comCH₂Cl₂, CCl₄, Acetic Acid researchgate.net

Mechanistic Insights into Electrophilic Aromatic Substitution at the C-8 Position

The regioselective bromination at the C-8 position is governed by the principles of electrophilic aromatic substitution (SₑAr). wikipedia.org The reaction proceeds via a two-step mechanism: attack of the aromatic ring on the electrophile, followed by deprotonation to restore aromaticity. masterorganicchemistry.com

Generation of the Electrophile: The brominating agent (e.g., NBS) is activated by a strong acid catalyst (e.g., H₂SO₄) to generate a potent bromine electrophile (Br⁺).

Nucleophilic Attack and Formation of the Arenium Ion: The electron-rich tetrahydroisoquinoline ring system of norlaudanosoline acts as a nucleophile, attacking the bromine electrophile. wikipedia.orgbyjus.com The hydroxyl (-OH) groups on both aromatic rings are powerful activating, ortho-, para- directing groups. wikipedia.org They increase the electron density of the rings, particularly at the positions ortho and para to themselves, making these sites more susceptible to electrophilic attack. The C-8 position is ortho to the C-7 hydroxyl group, making it a highly activated site. The attack results in the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. masterorganicchemistry.combyjus.com

Deprotonation and Re-aromatization: A weak base in the reaction mixture (such as HSO₄⁻ or water) removes the proton from the C-8 position, collapsing the intermediate and restoring the aromaticity of the ring, yielding the final 8-bromo-norlaudanosoline product. masterorganicchemistry.com

The strong directing effect of the C-7 hydroxyl group is the primary reason for the high regioselectivity of the bromination at the adjacent C-8 position.

Post-Bromination Functionalization and Derivatization Strategies

Once synthesized, 8-Bromo-norlaudanosoline Hydrobromide serves as a versatile intermediate for further chemical modifications. The presence of the bromine atom, the phenolic hydroxyls, and the secondary amine offers multiple handles for derivatization.

Formation of Hydrobromide Salt and Related Derivatives

The synthesized 8-bromo-norlaudanosoline, which is a free base, is typically converted into its hydrobromide salt to improve its stability and handling characteristics. This is a standard acid-base reaction. The process generally involves:

Dissolving the purified 8-bromo-norlaudanosoline free base in a suitable organic solvent, such as ethanol (B145695) or methanol (B129727).

Treating the solution with a stoichiometric amount of hydrobromic acid (HBr), often as a solution in acetic acid or water. chemicalbook.com

The hydrobromide salt, being less soluble in the organic solvent, precipitates out of the solution.

The resulting solid is collected by filtration, washed with a cold solvent (like diethyl ether) to remove any residual impurities, and dried under vacuum. chemicalbook.com

This straightforward process yields this compound as a stable, crystalline solid.

Investigation of Reactivity Towards Nucleophilic and Electrophilic Reagents

The chemical reactivity of 8-Bromo-norlaudanosoline is dictated by its functional groups.

Reactivity with Nucleophiles: A nucleophile is a reactant that provides a pair of electrons to form a new covalent bond. masterorganicchemistry.com In 8-Bromo-norlaudanosoline, the carbon atom at the C-8 position, bonded to the electronegative bromine atom, is an electrophilic center. It can potentially undergo nucleophilic aromatic substitution (SₙAr) reactions, where the bromide ion acts as a leaving group. libretexts.org However, such reactions on unactivated aryl halides typically require harsh conditions or transition-metal catalysis (e.g., Buchwald-Hartwig or Suzuki couplings). The phenolic hydroxyl groups can be deprotonated to form nucleophilic phenoxides, which can then react with electrophiles. Furthermore, the secondary amine is also a nucleophilic site.

Reactivity with Electrophiles: An electrophile is a reactant that accepts a pair of electrons to form a new covalent bond. masterorganicchemistry.com The electron-rich aromatic rings of 8-Bromo-norlaudanosoline, while slightly deactivated by the inductive effect of the bromine atom, are still susceptible to further electrophilic aromatic substitution. The bromine atom itself will direct incoming electrophiles to the positions ortho and para to it. The phenolic hydroxyl groups and the secondary amine are also reactive towards a wide range of electrophiles, enabling reactions such as etherification, esterification, and N-alkylation or N-acylation, respectively. researchgate.net The sulfur atom in thiol-containing nucleophiles is considered a "soft" nucleophile and shows high reactivity towards "soft" electrophiles. nih.gov

This diverse reactivity profile makes this compound a valuable synthetic intermediate for creating a wide array of complex molecular architectures.

Advanced Purification and Isolation Techniques for Synthetic Intermediates and Products

The purification of this compound and its synthetic precursors is crucial for ensuring the chemical integrity and purity of the final compound. Given its structural similarity to other isoquinoline alkaloids, a range of advanced purification techniques can be employed. These methods separate the target molecule from starting materials, by-products, and other impurities generated during the synthesis.

Commonly, the purification strategy involves a combination of extraction and chromatographic methods. lifeasible.com Initial workup often includes liquid-liquid extraction to separate the basic alkaloid from non-basic impurities. Following this, more sophisticated techniques are required to achieve high purity.

Chromatographic Techniques: Modern chromatography is the cornerstone of purifying complex mixtures of alkaloids. nih.gov

Column Chromatography: This is a fundamental purification method where the crude product is passed through a stationary phase (commonly silica (B1680970) gel or alumina) with a liquid mobile phase. Separation is based on differential adsorption of the components to the stationary phase. For polar compounds like isoquinoline alkaloids, polar solvent systems are typically required.

High-Performance Liquid Chromatography (HPLC): HPLC offers significantly higher resolution and speed compared to standard column chromatography. lifeasible.com Preparative HPLC can be used to isolate highly pure fractions of the final product or key intermediates. Reversed-phase columns (like C18) with mobile phases consisting of acetonitrile (B52724) or methanol and water, often with acidic modifiers like trifluoroacetic acid (TFA) or formic acid, are frequently used for polar alkaloids.

Counter-Current Chromatography (CCC): This technique is a form of liquid-liquid partition chromatography that avoids the use of a solid support, which can sometimes cause irreversible adsorption and degradation of sensitive samples. researchgate.net A particularly effective variation for alkaloids is pH-zone-refining CCC . researchgate.netamanote.com In this method, a pH gradient is used to separate compounds based on their pKa values and hydrophobicity, making it exceptionally well-suited for purifying acidic or basic compounds like 8-Bromo-norlaudanosoline from a complex matrix. researchgate.net

Crystallization: Crystallization is a powerful technique for the final purification step, especially for obtaining a solid, stable form of the compound. lifeasible.com The hydrobromide salt form of 8-Bromo-norlaudanosoline suggests that it is intended to be a crystalline solid. The process involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature and then allowing it to cool slowly. wikipedia.org As the solution cools, the solubility of the compound decreases, leading to the formation of crystals while impurities remain in the solution (mother liquor). The choice of solvent is critical and is determined empirically to find a system where the compound has high solubility at high temperatures and low solubility at low temperatures. For alkaloid salts, polar solvents like ethanol, methanol, or aqueous mixtures are often effective. nih.gov

Table 1: Comparison of Purification Techniques for Isoquinoline Alkaloids
TechniquePrincipleAdvantagesDisadvantagesApplicability to 8-Bromo-norlaudanosoline
Column ChromatographyDifferential adsorption onto a solid stationary phase.Cost-effective, scalable for large quantities.Lower resolution, can lead to sample loss/degradation on active sites of the stationary phase. researchgate.netGood for initial cleanup of crude reaction mixtures.
Preparative HPLCHigh-pressure liquid-liquid partitioning with a solid stationary phase.High resolution and purity, automated. lifeasible.comExpensive, limited sample capacity, requires method development.Ideal for final purification of small to medium scale batches to achieve high purity.
pH-Zone-Refining CCCLiquid-liquid partitioning based on pKa and hydrophobicity in a support-free system.High sample loading, no irreversible adsorption, high recovery, ideal for ionizable compounds. researchgate.netRequires specialized equipment and development of a suitable biphasic solvent system.Highly suitable for large-scale purification, especially for separating closely related alkaloids.
CrystallizationPrecipitation of a solid from a supersaturated solution.Yields highly pure, stable crystalline solid; cost-effective for final step. lifeasible.comFinding suitable conditions can be time-consuming; may not be effective for all compounds or mixtures. wikipedia.orgEssential for obtaining the final, stable hydrobromide salt form of the product.

Stereochemical Control and Asymmetric Synthesis Considerations

The structure of norlaudanosoline contains a single stereocenter at the C1 position. The biological activity of 1-substituted tetrahydroisoquinolines is often highly dependent on the stereochemistry at this center, making stereochemical control a paramount consideration in its synthesis. rsc.orgnih.gov The synthesis of 8-Bromo-norlaudanosoline can be approached through either racemic synthesis followed by resolution or, more efficiently, through asymmetric synthesis.

Asymmetric Pictet-Spengler Reaction: The core tetrahydroisoquinoline skeleton of norlaudanosoline is typically constructed via the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde, followed by acid-catalyzed cyclization. wikipedia.orgnumberanalytics.com To achieve stereocontrol, this reaction can be performed asymmetrically.

Chiral Auxiliaries: One strategy involves attaching a chiral auxiliary to the nitrogen of the phenethylamine (B48288) precursor or incorporating it into the aldehyde component. nih.gov The auxiliary directs the cyclization to favor the formation of one diastereomer over the other. The auxiliary is then cleaved in a subsequent step to yield the enantiomerically enriched product. Chiral sulfoxides and carbamates derived from optically active alcohols like (-)-8-phenylmenthol (B56881) have been used successfully in related systems. nih.gov

Chiral Catalysts: A more modern and atom-economical approach is the use of a chiral catalyst. nih.gov Chiral Brønsted acids, such as chiral phosphoric acids, have emerged as powerful catalysts for enantioselective Pictet-Spengler reactions. numberanalytics.com These catalysts can protonate the intermediate imine, forming a chiral ion pair that biases the subsequent cyclization to proceed with high enantioselectivity.

Asymmetric Reduction of Dihydroisoquinolines: An alternative synthetic route involves the initial formation of a 3,4-dihydroisoquinoline (B110456) intermediate via a Bischler-Napieralski reaction, followed by asymmetric reduction of the C=N double bond. rsc.org

Asymmetric Hydrogenation: This method employs transition metal catalysts (e.g., based on rhodium, ruthenium, or iridium) complexed with chiral ligands. nih.gov The catalyst facilitates the addition of hydrogen across the imine bond from a specific face, leading to the preferential formation of one enantiomer. This is a highly efficient method for producing chiral 1-substituted tetrahydroisoquinolines. rsc.org

Chiral Resolution: If a racemic synthesis is performed, the resulting mixture of enantiomers must be separated. This process is known as chiral resolution. wikipedia.org

Diastereomeric Salt Formation: This classical method involves reacting the racemic amine (8-Bromo-norlaudanosoline) with a single enantiomer of a chiral acid, such as tartaric acid or camphorsulfonic acid. wikipedia.orgtcichemicals.com This reaction forms two diastereomeric salts, which have different physical properties, most importantly, different solubilities. This difference allows for their separation by fractional crystallization. Once separated, the pure enantiomer of the target compound can be recovered by neutralizing the acid.

Chiral Chromatography: Racemic mixtures can also be separated using chiral HPLC. rsc.org This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to elute from the column at different times, thus allowing for their separation.

Table 2: Selected Asymmetric Strategies for Tetrahydroisoquinoline Synthesis
StrategyMethodologyKey Reagents/CatalystsTypical OutcomeReference
Asymmetric Pictet-SpenglerUse of a chiral auxiliary on the nitrogen atom.Chiral carbamates (e.g., from (-)-8-phenylmenthol).High diastereoselectivity, requires installation and removal of the auxiliary. nih.gov
Asymmetric Pictet-SpenglerUse of a chiral Brønsted acid catalyst.Chiral phosphoric acids (e.g., TRIP).High enantioselectivity (often >90% ee), atom economical. numberanalytics.com
Asymmetric HydrogenationCatalytic reduction of a pre-formed dihydroisoquinoline.Chiral Rhodium or Ruthenium complexes (e.g., with BINAP or other chiral phosphine (B1218219) ligands).Excellent enantioselectivity, widely applicable. rsc.orgnih.gov
Chiral ResolutionSeparation of enantiomers via diastereomeric salt formation.Optically pure resolving agents like (+)- or (-)-tartaric acid.Yields one pure enantiomer; theoretical max yield is 50% unless the undesired enantiomer is racemized. wikipedia.org

Structure Activity Relationship Sar Studies and Rational Design of 8 Bromo Norlaudanosoline Derivatives

Synthesis and Characterization of Novel Structural Analogs and Isomers

The synthesis of 8-Bromo-norlaudanosoline and its analogs is a multi-step process rooted in established alkaloid chemistry. The core norlaudanosoline structure is typically assembled via a Pictet-Spengler reaction, which involves the condensation of dopamine (B1211576) with 3,4-dihydroxyphenylacetaldehyde. mdpi.com More recent bio-catalytic approaches have also been developed, utilizing enzymes like norcoclaurine synthase (NCS) for stereoselective synthesis. mdpi.comnih.gov

The introduction of the bromine atom at the C-8 position is generally accomplished through electrophilic aromatic substitution on a protected norlaudanosoline precursor. pressbooks.pub The reaction must be carefully controlled to ensure regioselectivity, targeting the electron-rich isoquinoline (B145761) ring system. The use of a catalyst, such as ferric bromide (FeBr₃), is often necessary to polarize the bromine molecule, making it a more potent electrophile. pressbooks.pub

Once synthesized, the definitive identification and characterization of these analogs are paramount. A combination of spectroscopic techniques is employed for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR provides information on the proton environment, confirming the position of the bromine atom by observing shifts in the signals of adjacent aromatic protons. ¹³C-NMR helps identify all carbon atoms in the molecule, including the carbon directly bonded to the bromine.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact molecular weight, confirming the elemental composition. The isotopic pattern of bromine (approximately a 1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes) creates a characteristic M/M+2 signal in the mass spectrum, which is a clear indicator of a monobrominated compound. mdpi.com

Infrared (IR) Spectroscopy: This technique helps confirm the presence of key functional groups, such as the hydroxyl (-OH) and amine (-NH) groups. mdpi.com

Novel analogs can be designed by modifying various parts of the 8-Bromo-norlaudanosoline scaffold. The table below outlines potential synthetic modifications for generating diverse structural analogs.

Modification TargetType of AnalogPotential Synthetic Approach
Aromatic Rings Positional IsomersAltering bromination conditions or using pre-brominated starting materials.
Other Halogen AnalogsUsing alternative halogenating agents (e.g., N-chlorosuccinimide, N-iodosuccinimide).
Hydroxyl Groups O-Methylated AnalogsSelective methylation using reagents like diazomethane (B1218177) or methyl iodide.
Amine Group N-Alkylated AnalogsReductive amination or direct alkylation of the secondary amine.
N-Acylated AnalogsAcylation using acid chlorides or anhydrides.

Examination of the Impact of Bromine Position on Molecular Reactivity and Conformation

The position of the bromine atom on the norlaudanosoline skeleton profoundly influences the molecule's electronic properties, reactivity, and three-dimensional shape. Halogens like bromine exhibit a dual electronic effect on aromatic rings: a powerful electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). libretexts.orgmsu.edu

In the case of 8-Bromo-norlaudanosoline, the bromine atom is attached to the tetrahydroisoquinoline portion of the molecule. Its strong inductive effect deactivates this ring system, making it less susceptible to further electrophilic attack compared to the unsubstituted parent compound. msu.edu This electronic pull also influences the acidity (pKa) of the adjacent phenolic hydroxyl group at C-7 and the basicity of the nitrogen atom, which can alter the molecule's ionization state at physiological pH and affect its ability to cross biological membranes or bind to targets.

From a conformational perspective, the bromine atom introduces significant steric bulk at the C-8 position. This can create rotational barriers around the C1-Cα single bond that connects the isoquinoline and benzyl (B1604629) moieties. This restricted rotation can lock the molecule into a more rigid conformation, which can be either favorable or unfavorable for binding to a specific biological receptor. The preferred conformation dictates how the key pharmacophoric elements (the hydroxyl groups, aromatic rings, and nitrogen atom) are presented to the binding site.

Correlation of Structural Modifications with Observed In Vitro Biological Activities

Derivatives of norlaudanosoline are known to interact with a variety of biological targets, including dopamine and opioid receptors. nih.govnih.gov The specific structural features of an analog determine its binding affinity and functional activity (agonist or antagonist) at these receptors. While direct in vitro data for 8-Bromo-norlaudanosoline is not widely published, SAR principles can be inferred from studies on closely related halogenated benzylisoquinolines.

Key SAR findings for this class of compounds include:

Role of Halogenation: The presence and position of a halogen on the benzyl ring can modulate affinity for dopamine receptors. For instance, studies on 1-benzyl-tetrahydroisoquinolines showed that a 2'-bromobenzyl derivative exhibited high, nanomolar affinity for dopamine receptors. nih.gov This suggests that halogenation is a viable strategy for tuning receptor selectivity and potency.

Importance of Hydroxyl Groups: The phenolic hydroxyl groups are typically crucial for activity, often acting as hydrogen bond donors in receptor binding pockets. The pattern of hydroxylation on both aromatic rings is a key determinant of activity at opioid receptors.

Stereochemistry: The stereocenter at C-1 is critical. The (S)- and (R)-enantiomers of benzylisoquinoline alkaloids often exhibit vastly different pharmacological profiles. nih.gov

Nitrogen Substitution: The substituent on the nitrogen atom significantly impacts activity. Unsubstituted (nor-) compounds, secondary amines like norlaudanosoline, often serve as scaffolds, while N-methylation (e.g., to form reticuline) or the addition of larger groups can drastically alter receptor affinity and selectivity. nih.govoup.com

The following table summarizes hypothetical SAR trends for 8-Bromo-norlaudanosoline derivatives based on established principles for benzylisoquinoline alkaloids.

Compound ModificationExpected Impact on Biological ActivityRationale
Removal of 8-Bromo group Altered receptor affinity and selectivityRemoves electronic and steric influence, reverting to parent scaffold properties.
Methylation of phenolic -OH groups Likely decrease in affinity for many receptorsRemoves critical hydrogen bond donor capabilities. nih.gov
N-methylation Change in receptor profile (e.g., µ-opioid vs. δ-opioid)N-substituent is a key determinant of opioid receptor selectivity. oup.com
Inversion of stereocenter at C-1 Significant change or loss of activityReceptor binding pockets are chiral and stereospecific.

Computational Design and Predictive Modeling for Derivative Synthesis

To streamline the drug discovery process and prioritize the synthesis of the most promising candidates, computational methods are increasingly employed. nih.gov These in silico techniques allow for the rational design of novel 8-Bromo-norlaudanosoline derivatives with predicted biological activities.

Molecular Docking: This technique simulates the binding of a ligand (the derivative) into the three-dimensional structure of a target protein, such as an opioid or dopamine receptor. mdpi.comconsensus.app A model of 8-Bromo-norlaudanosoline would be placed into the receptor's active site, and a scoring function would calculate the binding energy based on interactions like hydrogen bonds with key amino acid residues, hydrophobic interactions, and electrostatic interactions. This allows researchers to predict binding affinity and identify the key structural features responsible for the interaction before the compound is ever synthesized. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical correlation between the structural properties of a series of compounds and their experimentally determined biological activities. researchgate.net For a set of norlaudanosoline analogs, various molecular descriptors (e.g., lipophilicity (logP), electronic properties, steric parameters) would be calculated. A statistical model is then generated that can predict the activity of new, unsynthesized compounds, such as different brominated or alkylated derivatives of norlaudanosoline.

The general workflow for the computational design of new derivatives is outlined below.

StepDescriptionTools and Techniques
1. Target Identification Select a biological target (e.g., µ-opioid receptor) based on desired therapeutic effect.Literature review, bioinformatics databases.
2. Ligand Preparation Build a 3D model of 8-Bromo-norlaudanosoline and potential derivatives.Molecular modeling software (e.g., PyRx, Maestro).
3. Receptor Preparation Obtain the 3D crystal structure of the target protein from a database (e.g., PDB).Protein preparation tools to add hydrogens and assign charges.
4. Molecular Docking Simulate the binding of each designed derivative into the target's active site.Docking software (e.g., AutoDock, Glide).
5. Analysis & Scoring Analyze binding poses and scores to predict affinity and identify key interactions.Visualization software (e.g., PyMOL), scoring functions.
6. QSAR Model (Optional) If sufficient experimental data exists, build a model to predict activity.QSAR software, statistical analysis.
7. Prioritization Rank the designed derivatives based on predicted affinity and desirable properties for synthesis.Data analysis and expert review.

In Vitro Biological and Biochemical Mechanisms of Action Investigations

Modulation of Specific Enzyme Activities within Cellular Systems

Direct experimental evidence detailing the modulation of specific enzyme activities by 8-Bromo-norlaudanosoline Hydrobromide is not currently available. However, the foundational structure, norlaudanosoline, is a key precursor in the biosynthesis of numerous pharmacologically active alkaloids. core.ac.ukmdpi.com The enzymes involved in these biosynthetic pathways, such as norcoclaurine synthase (NCS), could theoretically interact with 8-Bromo-norlaudanosoline. mdpi.com It is plausible that the brominated derivative could act as a competitive inhibitor or a substrate for these enzymes, potentially altering the production of downstream alkaloids.

Bromination of other heterocyclic scaffolds has been shown to influence enzyme inhibitory activity. For instance, certain brominated compounds have demonstrated inhibitory effects against various enzymes. While not directly analogous, these findings suggest that the bromo-substitution on the norlaudanosoline core could confer novel enzyme-modulating properties. Further research is required to screen this compound against a panel of relevant enzymes to determine its specific inhibitory or activating profile.

Interaction with Key Molecular Targets and Receptor Binding Profiles

Specific receptor binding data for this compound is absent from the current scientific literature. The parent compound, norlaudanosoline, and its derivatives are known to interact with various receptors, including dopaminergic and adrenergic systems, although often with lower affinity than their more complex alkaloid products.

The methodology for assessing such interactions typically involves radioligand binding assays. nih.govnih.gov In these assays, a radiolabeled ligand with known affinity for a specific receptor is used. The ability of an unlabeled compound, such as this compound, to displace the radioligand is measured, allowing for the determination of its binding affinity (Ki).

Table 1: Hypothetical Receptor Binding Assay Panel for this compound

Receptor TargetRadioligand ExamplePotential Interaction
Dopamine (B1211576) D1 Receptor[³H]SCH23390Agonist/Antagonist
Dopamine D2 Receptor[³H]SpiperoneAgonist/Antagonist
Alpha-1 Adrenergic Receptor[³H]PrazosinAgonist/Antagonist
Alpha-2 Adrenergic Receptor[³H]RauwolscineAgonist/Antagonist
Mu-Opioid Receptor[³H]DAMGOAgonist/Antagonist

This table is illustrative and represents a potential starting point for future research. The actual interactions are unknown.

Influence on Cellular Signaling Pathways and Metabolic Processes

There is no published research on the influence of this compound on cellular signaling pathways or metabolic processes. Generally, the interaction of a ligand with a G-protein coupled receptor (GPCR) can initiate a cascade of intracellular events, such as the modulation of cyclic AMP (cAMP) levels or the activation of protein kinases. nih.gov

Future investigations could explore the effect of this compound on key signaling molecules. For example, assays measuring changes in intracellular calcium levels or the phosphorylation status of signaling proteins like ERK or Akt in response to treatment with the compound would provide insight into its potential cellular mechanisms of action.

Comparative Studies of Biological Activities with Parent Norlaudanosoline and Other Alkaloids

Direct comparative studies of the biological activities of this compound with its parent compound, norlaudanosoline, or other isoquinoline (B145761) alkaloids have not been reported. Norlaudanosoline itself is a crucial intermediate in the biosynthesis of a vast array of benzylisoquinoline alkaloids, including morphine and codeine. core.ac.ukmdpi.com

The addition of a bromine atom to the aromatic ring is a common strategy in medicinal chemistry to enhance or modify the biological activity of a lead compound. Bromination can affect a molecule's lipophilicity, metabolic stability, and receptor binding affinity. Therefore, it is reasonable to hypothesize that 8-Bromo-norlaudanosoline would exhibit a distinct pharmacological profile compared to norlaudanosoline.

Advanced Analytical and Spectroscopic Characterization Methodologies

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of 8-Bromo-norlaudanosoline. nih.govresearchgate.net The combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides comprehensive information about the molecular framework and stereochemistry.

¹H NMR Spectroscopy : The ¹H NMR spectrum reveals the chemical environment of all hydrogen atoms in the molecule. Key information derived includes the chemical shift (δ), which indicates the electronic environment of the protons; the integration, which corresponds to the number of protons generating the signal; and the coupling constant (J), which provides information about adjacent protons and thus, connectivity within the molecule. For 8-Bromo-norlaudanosoline, distinct signals are expected for the aromatic protons on the two phenyl rings, the methine and methylene protons of the tetrahydroisoquinoline core, and the protons of the hydroxyl groups.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom generates a distinct signal, allowing for a direct count of the non-equivalent carbons. The chemical shifts of these signals are indicative of the carbon's hybridization (sp², sp³) and its functional group attachment (e.g., aromatic, aliphatic, oxygen-bearing).

2D NMR Spectroscopy : Two-dimensional NMR techniques are essential for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings, allowing for the mapping of contiguous proton spin systems within the molecule, such as the ethylamine bridge of the tetrahydroisoquinoline ring. ufrgs.br

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C), enabling the unambiguous assignment of each carbon atom to its attached proton(s). ufrgs.br

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). It is critical for connecting different spin systems and piecing together the entire molecular structure, for instance, by showing correlations from the benzylic protons to the carbons of both aromatic rings.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy) : These experiments identify protons that are close in space, irrespective of their bonding connectivity. ufrgs.br This is particularly valuable for determining the relative stereochemistry at the chiral center (C-1) by observing spatial correlations between the proton at C-1 and protons on the benzyl (B1604629) substituent. Studies on the closely related 6′-bromo-laudanosine have utilized 2D ROESY NMR to elucidate inclusion complex structures. nih.govresearchgate.net

Table 1: Representative NMR Data for Structural Elucidation of 8-Bromo-norlaudanosoline This table presents expected data based on the known structure and typical values for this class of alkaloids.

TechniqueObserved DataInformation Gained
¹H NMRChemical shifts (δ) for aromatic, aliphatic, and hydroxyl protons; scalar coupling constants (J).Identifies proton environments and through-bond connectivity of neighboring protons.
¹³C NMRChemical shifts (δ) for each unique carbon atom.Defines the carbon skeleton and identifies functional groups.
COSYCross-peaks between J-coupled protons.Establishes ¹H-¹H spin systems, mapping out connected protons.
HSQC/HMQCCross-peaks between directly bonded ¹H and ¹³C nuclei.Assigns specific protons to their directly attached carbons.
HMBCCross-peaks from protons to carbons separated by 2-3 bonds.Connects different molecular fragments to build the overall structure.
NOESY/ROESYCross-peaks between protons that are close in three-dimensional space.Determines relative stereochemistry and conformational details.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental formula of a compound and to gain structural information through fragmentation analysis.

Accurate Mass Determination : High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI), provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This accuracy allows for the determination of the elemental formula (e.g., C₁₆H₁₆BrNO₄) with high confidence, serving as a primary confirmation of the compound's identity.

Fragmentation Analysis : Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways of the parent ion. The molecule is ionized, isolated, and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are analyzed to reveal structural motifs. For benzyltetrahydroisoquinoline alkaloids like 8-Bromo-norlaudanosoline, characteristic fragmentation patterns are expected. scielo.brnih.gov A primary and diagnostic fragmentation is the cleavage of the C1-Cα bond, which is the benzylic position. This cleavage typically results in two major fragments: one corresponding to the substituted tetrahydroisoquinoline portion and the other to the substituted benzyl moiety. Analyzing the masses of these fragments helps to confirm the substitution pattern on each part of the molecule. nih.gov

Table 2: Expected Mass Spectrometry Data for 8-Bromo-norlaudanosoline

Analysis TypeExpected ResultPurpose
HRMS (ESI+)[M+H]⁺ ion with m/z matching the exact mass of C₁₆H₁₇BrNO₄⁺Confirms the elemental formula of the free base.
MS/MS FragmentationCharacteristic cleavage of the C1-Cα bond.Provides structural confirmation of the benzyltetrahydroisoquinoline core.
Isotope PatternPresence of characteristic M and M+2 peaks in an approximate 1:1 ratio.Confirms the presence of a single bromine atom.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Separation (Chiral HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of 8-Bromo-norlaudanosoline and for separating its enantiomers. mdpi.comunife.it

Purity Assessment : Reversed-phase HPLC (RP-HPLC) is typically used to determine the chemical purity of the compound. A sample is passed through a column (e.g., C18) and separated based on its hydrophobicity. A pure compound will ideally show a single sharp peak in the chromatogram. The peak area is proportional to the concentration, allowing for quantitative determination of purity by comparing the main peak area to the areas of any impurity peaks.

Enantiomeric Separation (Chiral HPLC) : Since 8-Bromo-norlaudanosoline possesses a chiral center at the C-1 position, it exists as a pair of enantiomers. Chiral HPLC is essential for separating and quantifying these enantiomers. csfarmacie.cz This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Research on the closely related compound 6′-bromo-laudanosine has demonstrated successful enantioseparation using polysaccharide-based CSPs. nih.gov For instance, a Chiralcel OD column with a methanol-based mobile phase was shown to achieve high resolution for the enantiomers of this bromo-substituted analogue. nih.gov The enantiomeric purity, or enantiomeric excess (ee), of a sample can be accurately determined from the relative peak areas in the chiral chromatogram.

Table 3: Representative Chiral HPLC Method for a Bromo-Substituted Norlaudanosoline Analogue Based on data for the closely related 6'-bromo-laudanosine. nih.gov

ParameterCondition/Value
Chiral Stationary Phase (CSP)Chiralcel OD (Cellulose tris(3,5-dimethylphenylcarbamate) on silica (B1680970) gel)
Mobile PhaseMethanol-based
DetectionUV Absorbance
ResultHigh-resolution separation (Rs > 1.5) of the (R) and (S) enantiomers.

Capillary Electrophoresis (CE) for Chiral Recognition and Separation Studies

Capillary Electrophoresis (CE) is a high-efficiency separation technique that serves as a powerful alternative and complementary method to HPLC for chiral analysis. nih.gov It offers advantages such as low sample and reagent consumption.

For chiral separations, a chiral selector is added to the background electrolyte. Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors for this purpose. mdpi.com The underlying principle involves the formation of transient diastereomeric inclusion complexes between the enantiomers of 8-Bromo-norlaudanosoline and the chiral CD. mdpi.com Differences in the stability or mobility of these complexes lead to different migration times for the two enantiomers, resulting in their separation.

Studies on benzyltetrahydroisoquinoline alkaloids, including a bromo-substituted analogue, have shown that anionic CDs are particularly effective chiral selectors in CE. nih.govmdpi.com For example, sulfated-γ-CyD and sugammadex have demonstrated excellent enantioseparation for this class of compounds, highlighting the efficacy of CE in their chiral analysis. nih.govmdpi.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements (such as bromine) in a sample. The experimentally determined percentages are compared against the theoretically calculated values based on the compound's proposed molecular formula. For 8-Bromo-norlaudanosoline Hydrobromide (C₁₆H₁₆BrNO₄·HBr), the analysis provides a direct measure of its elemental composition and purity. The experimental values must agree with the theoretical values within a narrow margin (typically ±0.4%) to verify the assigned molecular formula and confirm the absence of significant inorganic or organic impurities.

Table 4: Theoretical Elemental Composition of this compound (C₁₆H₁₇Br₂NO₄) Molecular Weight: 463.12 g/mol

ElementTheoretical Percentage (%)
Carbon (C)41.50
Hydrogen (H)3.70
Bromine (Br)34.51
Nitrogen (N)3.02
Oxygen (O)17.27

Theoretical and Computational Chemistry Approaches in 8 Bromo Norlaudanosoline Hydrobromide Research

Molecular Dynamics Simulations to Understand Conformational Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the dynamic behavior and conformational landscape of a molecule like 8-Bromo-norlaudanosoline.

In the context of 8-Bromo-norlaudanosoline, MD simulations can be employed to understand its flexibility and the different shapes (conformations) it can adopt in a biological environment, such as in water or near a cell membrane. The tetrahydroisoquinoline core of norlaudanosoline allows for a certain degree of conformational freedom, and the presence of the bromine atom and hydroxyl groups will influence the preferred spatial arrangements.

A typical MD simulation would involve placing the 8-Bromo-norlaudanosoline molecule in a simulated box of water molecules and calculating the forces between all atoms. The simulation then proceeds in small time steps (on the order of femtoseconds), tracking the trajectory of each atom. Over the course of a simulation (typically nanoseconds to microseconds), the molecule will explore various conformations. Analysis of these trajectories can identify the most stable (low-energy) conformations and the energy barriers between them. This information is crucial for understanding how the molecule might interact with a biological target, as its shape is a key determinant of its binding affinity.

Table 1: Hypothetical Conformational States of 8-Bromo-norlaudanosoline from MD Simulations

This interactive table presents a hypothetical summary of results from a molecular dynamics simulation, illustrating the types of data that can be obtained.

Instructions:
Conformational StateDihedral Angle (C1-N-C9-C8a)Relative Population (%)Key Intramolecular Interactions
Equatorial 175°65Hydrogen bond between 6-OH and 7-OH
Axial 60°30π-stacking between catechol rings
Twist-Boat -30°5Steric clash between H1 and H8

Note: The data in this table is illustrative and intended to represent the potential outcomes of a molecular dynamics study.

Molecular Docking Studies of Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as 8-Bromo-norlaudanosoline) when bound to a second molecule (a receptor, typically a protein). dntb.gov.ua This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

For 8-Bromo-norlaudanosoline, molecular docking studies could be used to predict its binding mode within the active site of a target protein. For example, norlaudanosoline derivatives are known to interact with various receptors, including dopamine (B1211576) and adrenergic receptors. A docking study would involve taking the three-dimensional structure of the target protein (often obtained from X-ray crystallography or cryo-electron microscopy) and computationally placing the 8-Bromo-norlaudanosoline molecule into the binding pocket in various possible orientations and conformations.

A scoring function is then used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. The results of a docking study can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and specific amino acid residues in the protein's active site. researchgate.net For instance, the hydroxyl groups of 8-Bromo-norlaudanosoline could form hydrogen bonds with polar residues, while the aromatic rings could engage in π-stacking interactions. The bromine atom might also participate in halogen bonding, a specific type of non-covalent interaction. nih.gov

Table 2: Hypothetical Molecular Docking Results of 8-Bromo-norlaudanosoline with a Target Protein

This interactive table provides a hypothetical overview of docking results, showcasing the kind of data generated.

Instructions:
Binding ModeDocking Score (kcal/mol)Key Interacting ResiduesType of Interaction
Mode A -9.2Asp113, Ser194Hydrogen Bond
Mode B -8.5Phe289, Trp301π-π Stacking
Mode C -7.8Val114, Leu190Hydrophobic

Note: The data presented here is for illustrative purposes and represents plausible outcomes of a molecular docking experiment.

Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. arxiv.org It is a powerful tool for studying chemical reactivity and the electronic properties of molecules like 8-Bromo-norlaudanosoline.

DFT calculations can be used to analyze potential reaction pathways involving 8-Bromo-norlaudanosoline. For example, it could be used to study its metabolism by enzymes like cytochrome P450. By calculating the energies of reactants, transition states, and products, DFT can help to elucidate the most likely mechanism of a chemical reaction. nih.gov

Furthermore, DFT can provide detailed information about the electronic properties of 8-Bromo-norlaudanosoline. aps.org This includes the distribution of electron density, which can be visualized to identify electron-rich and electron-poor regions of the molecule. This information is valuable for understanding how the molecule will interact with other molecules. Other calculated properties include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and its ability to participate in electronic transitions, which is relevant for its spectroscopic properties. nih.gov

Table 3: Hypothetical Electronic Properties of 8-Bromo-norlaudanosoline from DFT Calculations

This interactive table displays hypothetical electronic properties derived from DFT calculations.

Instructions:
Electronic PropertyCalculated ValueUnit
HOMO Energy -5.8eV
LUMO Energy -1.2eV
HOMO-LUMO Gap 4.6eV
Dipole Moment 3.5Debye

Note: These values are hypothetical and serve to illustrate the types of electronic properties that can be calculated using DFT.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.

To develop a QSAR model for 8-Bromo-norlaudanosoline and its derivatives, a set of structurally related compounds with known biological activities (e.g., binding affinities to a specific receptor) would be required. For each compound, a set of molecular descriptors would be calculated. These descriptors can be categorized as:

1D descriptors: based on the molecular formula (e.g., molecular weight).

2D descriptors: based on the 2D structure (e.g., topological indices, counts of specific functional groups).

3D descriptors: based on the 3D conformation of the molecule (e.g., molecular shape, surface area).

Using statistical methods such as multiple linear regression or machine learning algorithms, a mathematical equation is derived that correlates the molecular descriptors with the biological activity. frontiersin.org A robust QSAR model can then be used to predict the biological activity of new, untested compounds based solely on their chemical structure. pensoft.net This allows for the virtual screening of large libraries of compounds to prioritize those with the highest predicted activity for synthesis and experimental testing, thereby accelerating the drug discovery process.

Table 4: Hypothetical Descriptors for a QSAR Model of Norlaudanosoline Derivatives

This interactive table shows a selection of hypothetical molecular descriptors that could be used in a QSAR study.

Instructions:
DescriptorAbbreviationValue for 8-Bromo-norlaudanosoline
Molecular Weight MW368.23
LogP (Octanol-Water Partition Coefficient) LogP2.1
Topological Polar Surface Area TPSA80.9 Ų
Number of Hydrogen Bond Donors HBD4
Number of Hydrogen Bond Acceptors HBA4

Note: The values in this table are illustrative and represent the types of descriptors used in QSAR modeling.

Biocatalysis and Metabolic Engineering Strategies for Norlaudanosoline Derivatives

Development of Whole-Cell Biotransformation Systems for Targeted Production

Whole-cell biotransformation has emerged as a cost-effective and practical approach for producing norlaudanosoline and its derivatives. This method utilizes entire microbial cells, such as Escherichia coli or Saccharomyces cerevisiae, which have been engineered to express the necessary biosynthetic enzymes. mdpi.com Using whole cells circumvents the need for costly and time-consuming enzyme purification, making the process more economically viable. mdpi.com

Researchers have successfully demonstrated the synthesis of (S)-norlaudanosoline ((S)-NLS) from dopamine (B1211576) and pyruvate (B1213749) using whole E. coli cells. mdpi.com In these systems, different strains of E. coli, each expressing a key enzyme—such as norcoclaurine synthase (NCS) or ω-transaminase (TAm)—are combined in a single reaction vessel. mdpi.com By optimizing the ratio of the different cell types, high conversion rates can be achieved. For instance, in batch biotransformations, an optimized mixture of TAm- and NCS-containing cells converted 50 mM of substrate into (S)-NLS with over 90% yield and a high enantiomeric excess of 95% within three hours. mdpi.com

Furthermore, co-culture systems involving different microbial species have been developed. A combination of transgenic E. coli and S. cerevisiae cells has been used to produce various BIAs from dopamine, demonstrating the flexibility of whole-cell systems. nih.gov

Below is a data table comparing the performance of whole-cell biocatalysis in different reactor setups for the synthesis of (S)-norlaudanosoline.

Table 1: Comparison of Whole-Cell Biotransformation Setups for (S)-Norlaudanosoline Synthesis

Parameter Batch Biotransformation Continuous Flow (Fixed-Bed Reactor)
Catalyst Lyophilized whole E. coli cells (TAm & NCS) Immobilized whole E. coli cells
Substrate Concentration 50 mM Not specified
Conversion Yield > 90% Lower stability observed
Reaction Time 3 hours Sustained production attempted
Product Purity (ee) 95% Not specified

| Key Finding | Represents an immediate process improvement. mdpi.com | Further optimization needed due to catalyst leaching and inactivation. mdpi.com |

Enzymatic Cascade Reactions for Stereoselective Synthesis

Enzymatic cascade reactions, where multiple enzymatic steps are performed in a single pot, offer an elegant and efficient route to complex molecules like norlaudanosoline. researchgate.netnih.gov These cascades mimic nature's biosynthetic pathways, avoiding the need for intermediate purification, reducing waste, and operating under mild conditions. rsc.org

A prominent example is the two-step biocatalytic cascade for the asymmetric synthesis of (S)-norlaudanosoline. mdpi.com This process utilizes two key enzymes:

ω-Transaminase (TAm): Catalyzes the formation of an amine from a ketone precursor.

Norcoclaurine Synthase (NCS): Performs a Pictet-Spengler reaction, condensing dopamine with an aldehyde to form the core tetrahydroisoquinoline scaffold of norlaudanosoline with high stereoselectivity. berkeley.edumdpi.com

In yeast (S. cerevisiae), a synthetic BIA pathway has been constructed to convert the commercially available substrate (R,S)-norlaudanosoline into (R,S)-reticuline, a key downstream intermediate. nih.govcore.ac.uk This was achieved by integrating a cascade of three heterologous plant-derived methyltransferase enzymes into the yeast host. nih.gov This demonstrates the modularity of enzymatic cascades, allowing for the production of diverse alkaloid structures from a common precursor. core.ac.uk

The development of one-pot chemoenzymatic cascades has further expanded the synthetic possibilities, combining the selectivity of biocatalysts with the reactivity of chemical catalysts to create novel products with high efficiency. rsc.org

Table 2: Key Enzymes in a Synthetic Cascade for Norlaudanosoline Derivatives

Enzyme Abbreviation Source Organism (Example) Function in Cascade
Norcoclaurine 6-O-methyltransferase 6-OMT Thalictrum flavum Methylates the 6-hydroxyl group of the norlaudanosoline backbone. nih.govcore.ac.uk
Coclaurine-N-methyltransferase CNMT Coptis japonica Adds a methyl group to the nitrogen atom of the isoquinoline (B145761) ring. nih.govnih.gov

Optimization of Biocatalytic Process Parameters for Yield and Specificity

Maximizing the yield and specificity of norlaudanosoline production requires careful optimization of various process parameters. dtu.dk The efficiency of a biocatalytic reaction is influenced by a multitude of factors, including temperature, pH, substrate and product concentrations, and enzyme stability. mdpi.comresearchgate.net A systems biocatalysis approach, which involves optimizing each component of the reaction, is crucial for developing a viable manufacturing process. nih.gov

Key optimization strategies include:

Substrate and Enzyme Concentration: Balancing substrate loading with enzyme capacity is critical to prevent substrate inhibition and ensure efficient conversion.

Temperature and pH: Each enzyme has an optimal temperature and pH range for maximum activity and stability. For example, producing flavonol aglycones using a food-grade enzyme from Aspergillus niger was optimal at pH 4.0 and 50 °C. mdpi.com

Cofactor Recycling: Many enzymatic reactions depend on cofactors. Integrating cofactor recycling systems is essential for process sustainability and cost-effectiveness. nih.gov

Immobilization: Immobilizing enzymes or whole cells on a solid support can enhance their stability, simplify product purification, and enable their reuse, which is particularly beneficial for continuous flow processes. mdpi.commdpi.com

Process Design: The choice between batch and continuous flow reactors significantly impacts productivity. dtu.dk Continuous flow biocatalysis can offer improved reaction rates, better process control, and reduced production costs, though challenges like catalyst stability must be addressed. mdpi.commdpi.com

Table 3: Critical Parameters for Biocatalytic Process Optimization

Parameter Importance Optimization Strategy
Temperature Affects enzyme activity and stability. researchgate.net Determine the optimal temperature for the specific biocatalyst used.
pH Influences enzyme structure and catalytic function. researchgate.net Maintain the reaction medium at the optimal pH for the enzyme system.
Substrate Concentration High concentrations can lead to inhibition. mdpi.com Fed-batch or continuous feeding strategies to maintain optimal levels.
Enzyme Stability A primary factor in process cost and feasibility. researchgate.net Enzyme engineering, immobilization, or use of extremophilic enzymes.

| Product Removal | High product concentration can be inhibitory. mdpi.com | In-situ product removal (ISPR), such as liquid-liquid extraction. nih.gov |

Genetic Engineering of Microbial Hosts for Enhanced Alkaloid Pathway Flux

The productivity of microbial cell factories is fundamentally dependent on the efficiency of their metabolic pathways. nih.gov Genetic engineering provides a powerful toolkit to rationally modify microbial hosts like E. coli and S. cerevisiae to enhance the metabolic flux towards the desired alkaloid product. benthamdirect.comnih.gov The goal is to channel cellular resources, primarily carbon and energy, into the synthesis of norlaudanosoline and its derivatives. nih.gov

Several key strategies have been successfully employed:

Elimination of Competing Pathways: Deleting genes responsible for competing metabolic pathways prevents the diversion of critical precursors away from the target product. frontiersin.org This ensures that intermediates like amino acids and malonyl-CoA are available for alkaloid synthesis. frontiersin.orgresearchgate.net

Enhancement of Precursor Supply: Engineering the host's primary metabolism to overproduce necessary precursors, such as L-tyrosine (the initial building block for BIAs), is a foundational step for improving titers. rsc.orgnih.gov

Pathway Balancing and Dynamic Regulation: Fine-tuning the expression levels of all pathway enzymes is crucial to avoid the accumulation of toxic intermediates and to balance metabolic load. berkeley.edufrontiersin.org Dynamic regulatory systems can be used to control gene expression in response to cell density or other stimuli, separating the cell growth phase from the product synthesis phase. frontiersin.org

These metabolic engineering efforts have led to significant improvements in the microbial production of BIAs. For instance, the yield of (S)-reticuline in an E. coli production system was improved four-fold through such genetic modifications, enabling the synthesis of novel sulfated derivatives. nih.gov

| Heterologous Pathway Integration | Introducing genes from other organisms (e.g., plants) to construct a complete biosynthetic pathway. researchgate.net | Expression of a multi-enzyme pathway from plants in E. coli and S. cerevisiae to produce reticuline (B1680550) from dopamine. nih.gov |


Future Research Directions and Interdisciplinary Perspectives

Exploration of Novel Synthetic Routes and Sustainable Production Methods

The future of 8-Bromo-norlaudanosoline Hydrobromide is intrinsically linked to the development of efficient and sustainable methods for its synthesis and subsequent biotransformation. Research in this area is anticipated to diverge into two main streams: innovative chemical synthesis and biocatalytic production.

Novel synthetic routes, moving beyond traditional multi-step procedures, are a primary focus. Methodologies inspired by the synthesis of other complex heterocyclic compounds, such as quinoxalines and spirocycles, could provide a template for more efficient, one-pot reactions. nih.govmdpi.com The objective is to design pathways that are not only high-yielding but also adhere to the principles of green chemistry, minimizing hazardous reagents and waste. nih.gov

On the biological front, the extensive work on engineering microbial hosts like Saccharomyces cerevisiae and Escherichia coli for the production of BIAs from simple feedstocks provides a robust foundation. nih.govbiorxiv.orgresearchgate.net A key future direction will be the creation of engineered yeast strains capable of utilizing 8-Bromo-norlaudanosoline as a substrate. This involves feeding the synthetic precursor to a microbe engineered with downstream enzymes from the BIA pathway. nih.gov Such a chemo-enzymatic approach could produce novel brominated versions of valuable alkaloids like reticuline (B1680550), scoulerine, or even morphinans. nih.govresearchgate.net The promiscuity of certain pathway enzymes, such as norcoclaurine synthase (NCS), might be exploited for the direct biocatalytic synthesis of novel brominated alkaloids. oup.com

StrategyKey Objectives & PotentialChallenges
Total Chemical Synthesis Develop atom-economical, high-yield reactions. Explore novel catalytic systems for stereoselective synthesis.Complexity of the molecule, potential for low overall yield, sustainability concerns with reagents and solvents.
Chemo-enzymatic Approach Feed 8-bromo-norlaudanosoline to engineered microbes to produce novel halogenated alkaloids.Enzyme specificity and tolerance for the brominated substrate, potential toxicity to the microbial host, purification of final products.
Microbial Fermentation Engineer a microbe to produce 8-bromo-norlaudanosoline de novo from simple sugars.Requires discovery or engineering of an enzyme for the initial bromination step, extensive metabolic engineering to channel flux.

Deeper Elucidation of Molecular and Cellular Mechanisms of Action

Understanding how the introduction of a bromine atom alters the biological activity of norlaudanosoline is a critical research frontier. Future investigations will need to systematically probe the molecular and cellular targets of 8-Bromo-norlaudanosoline and its downstream derivatives. While the parent compound is primarily a biosynthetic intermediate, the bromo- a-log could possess unique pharmacological properties.

At the molecular level, research will focus on identifying specific protein interactions. The bromine atom can alter the compound's electronegativity, size, and ability to form halogen bonds, potentially changing its binding affinity and specificity for enzymes and receptors. For instance, enzymes in the BIA pathway that process norlaudanosoline, such as methyltransferases and oxidoreductases, would be primary targets for investigation to see if the bromo-derivative acts as a substrate or an inhibitor. nih.govoup.com Computational docking and molecular dynamics simulations will be invaluable for predicting how the brominated compound interacts with the active sites of these enzymes.

At the cellular level, studies will aim to uncover the broader physiological effects. This includes investigating its impact on signaling pathways implicated for other alkaloids, such as those involved in inflammation, cell cycle regulation, or neurotransmission. mdpi.comnih.govmdpi.com The unique chemical properties of the carbon-bromine bond could also be explored. Although distinct from the mechanism of bromate, which requires metabolic activation to damage DNA, the potential for the bromo-group to participate in unique biological reactions warrants investigation. nih.gov

Integration of Advanced Analytical Platforms with High-Throughput Screening

The discovery of novel enzymes and biological activities related to 8-Bromo-norlaudanosoline will be accelerated by the integration of advanced analytical methods with high-throughput screening (HTS). mdpi.com HTS allows for the rapid testing of large libraries of compounds or biological variants, making it ideal for exploring the potential of this synthetic precursor. rsc.org

Phenotypic screening, where the effect of the compound on whole cells or organisms is observed, can identify unexpected therapeutic applications. biorxiv.org For example, libraries of microorganisms or human cell lines could be screened for sensitivity to 8-Bromo-norlaudanosoline or its derivatives to uncover novel antimicrobial or cytotoxic effects. Conversely, HTS can be used to screen libraries of enzymes (e.g., from metagenomic sources) for the ability to modify 8-Bromo-norlaudanosoline, thereby discovering new biocatalysts for generating molecular diversity. scienceintheclassroom.orgnih.gov

These HTS efforts must be coupled with sophisticated analytical platforms to identify and quantify the molecules involved.

Analytical PlatformApplication in 8-Bromo-norlaudanosoline ResearchKey Information Gained
High-Resolution Mass Spectrometry (e.g., LC-MS/MS, HPLC-qTOF-MS) Identify and quantify 8-bromo-norlaudanosoline and its metabolites in complex biological matrices (e.g., fermentation broth, cell lysates). biorxiv.orgnih.govMetabolite identification, pathway elucidation, reaction kinetics.
Nuclear Magnetic Resonance (NMR) Spectroscopy Determine the precise chemical structure of novel alkaloids synthesized from the brominated precursor.Unambiguous structure elucidation, stereochemistry determination.
X-ray Crystallography Resolve the three-dimensional structure of enzymes co-crystallized with 8-bromo-norlaudanosoline or its derivatives.Elucidation of binding modes, mechanism of action, rational enzyme engineering.
Differential Scanning Fluorimetry (DSF) & Microscale Thermophoresis (MST) Screen for protein binding in a high-throughput format to identify molecular targets. rsc.orgHit identification, binding affinity (Kd) measurements.

The development of miniaturized and automated screening platforms will be transformative, allowing for nanomole-scale synthesis and screening, which drastically reduces the consumption of precious materials and accelerates the discovery process. rsc.orgscienceintheclassroom.org

Application of Multi-Omics Technologies for Comprehensive Biosynthetic Pathway Analysis

To fully understand the biological implications of introducing 8-Bromo-norlaudanosoline into a living system, a holistic, multi-omics approach is essential. nih.gov By simultaneously analyzing the transcriptome, proteome, and metabolome, researchers can gain a comprehensive picture of how an organism responds to and metabolizes this unnatural precursor. nih.gov

When an engineered microbe is fed 8-Bromo-norlaudanosoline, multi-omics analysis can reveal:

Transcriptomics (RNA-Seq): Which genes are upregulated or downregulated in response to the compound. This can identify stress-response pathways, transporter genes involved in its uptake, and regulatory networks that are perturbed. mdpi.com

Proteomics: Which enzymes are actively expressed and potentially involved in the compound's biotransformation. This can confirm that the intended pathway enzymes are being produced and may reveal unexpected enzymes that also interact with the substrate. mdpi.com

Metabolomics: What new molecules are being produced. This is the most direct way to identify novel brominated alkaloids and any side-products, providing a complete map of the metabolic fate of the precursor. mdpi.commdpi.com

Q & A

Q. Table 1. Example In Vitro Binding Assay Parameters

ParameterValue/DescriptionReference
Receptor Typeμ-opioid (MOR)
Radioligand[³H]DAMGO (1 nM)
Incubation Time60 min at 25°C

Q. Table 2. Solubility Profile in Common Solvents

SolventSolubility (mg/mL)Notes
Water0.15pH-dependent (optimal at pH 3)
Ethanol2.7Suitable for i.p. formulations

Key Considerations for Methodological Rigor

  • Reproducibility : Include positive controls (e.g., morphine for opioid assays) and validate assays across labs.
  • Ethical Compliance : Adhere to ARRIVE guidelines for animal studies and IACUC protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.